molecular formula C10H13N5O4 B12389956 2'-Deoxyguanosine-d13

2'-Deoxyguanosine-d13

Cat. No.: B12389956
M. Wt: 280.32 g/mol
InChI Key: YKBGVTZYEHREMT-FGSOSAQJSA-N
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Description

2’-Deoxyguanosine-d13 is a deuterium-labeled analog of 2’-deoxyguanosine, which is a nucleoside composed of the base guanine attached to a deoxyribose sugar. This compound is used primarily in scientific research as a stable isotope-labeled compound, which helps in various analytical and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxyguanosine-d13 involves the incorporation of deuterium atoms into the 2’-deoxyguanosine molecule. One efficient method for synthesizing 2’-deoxyguanosine involves an enzymatic cascade using thymidine phosphorylase from Escherichia coli and purine nucleoside phosphorylase from Brevibacterium acetylicum . The reaction conditions typically include a Tris-HCl buffer (100 mM, pH 8.0) containing whole-cell catalysts, potassium phosphate, thymidine, guanine, and magnesium chloride .

Industrial Production Methods

Industrial production of 2’-deoxyguanosine-d13 can be achieved through whole-cell catalysis, which is advantageous due to its high efficiency and lower environmental impact compared to traditional chemical synthesis methods. The process involves the use of engineered enzymes to catalyze the reaction in a one-pot system, yielding high conversion rates and time-space yields .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanosine-d13 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of 2’-deoxyguanosine to form 8-oxo-7,8-dihydro-2’-deoxyguanosine, which is a common biomarker for oxidative stress .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 8-oxo-7,8-dihydro-2’-deoxyguanosine and other oxidized derivatives .

Mechanism of Action

The mechanism of action of 2’-deoxyguanosine-d13 involves its incorporation into DNA, where it can be used to study DNA replication and repair processes. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its interactions and effects at the molecular level .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

280.32 g/mol

IUPAC Name

1,8-dideuterio-2-(dideuterioamino)-9-[(2S,4R,5S)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-one

InChI

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m1/s1/i1D2,2D2,3D,4D,5D,6D,16D,17D/hD3

InChI Key

YKBGVTZYEHREMT-FGSOSAQJSA-N

Isomeric SMILES

[2H]C1=NC2=C(N1[C@@]3(C([C@@]([C@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H]

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

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